![molecular formula C18H24N2O6 B2643406 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide CAS No. 2177365-85-2](/img/structure/B2643406.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation methods . For example, (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline was studied .Scientific Research Applications
Antimicrotubule Agents Synthesis
One area of research involves the synthesis and evaluation of compounds for their antiproliferative activity against cancer cell lines. For example, the development of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides demonstrates the potential for creating new antimicrotubule agents, which are crucial in cancer therapy. These compounds have shown promising results in inhibiting tubulin polymerization and tumor cell growth, with specific compounds exhibiting significant antiproliferative activity (Stefely et al., 2010).
Copper-Mediated Hydroxylation
Another application is found in the copper(II)-mediated ortho-hydroxylation of benzoates. This research highlights the utility of copper complexes in organic synthesis, particularly in the hydroxylation process, which is a key step in the synthesis of various organic compounds (Buijs et al., 2002). Such methodologies can be applied to the synthesis of complex organic molecules, including pharmaceuticals.
Corrosion Inhibition
The study of diamine aromatic epoxy pre-polymers for corrosion protection of carbon steel in acidic mediums illustrates the application of organic compounds in material science. These pre-polymers, characterized by their epoxy groups and aromatic structures, show significant potential in protecting metals from corrosion, demonstrating the wide-ranging applications of organic compounds beyond traditional medicinal chemistry (Dagdag et al., 2019).
Mechanism of Action
While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide” is not available, similar compounds have shown antitumor activities. For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c21-7-8-26-18(5-1-2-6-18)11-20-17(23)16(22)19-10-13-3-4-14-15(9-13)25-12-24-14/h3-4,9,21H,1-2,5-8,10-12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWATKYISGXEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
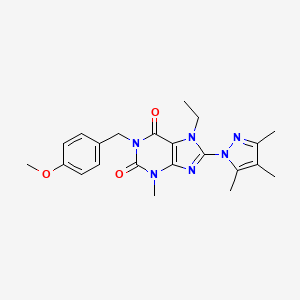
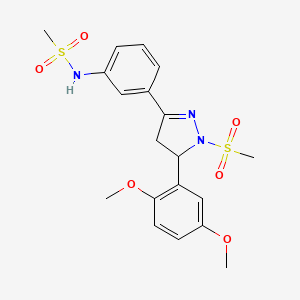
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2643331.png)
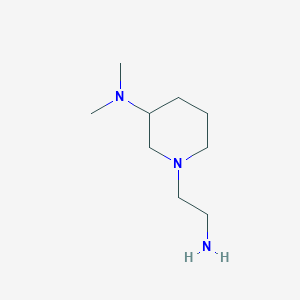
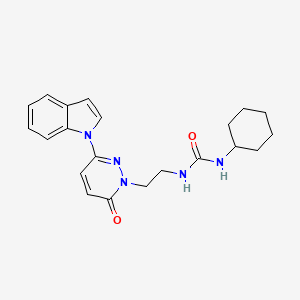

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2643337.png)
![8-benzyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643338.png)
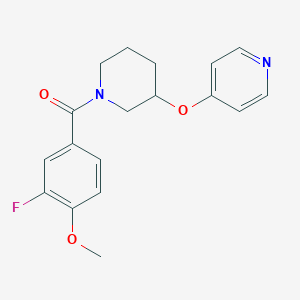

![N-benzyl-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfonyl]propanamide](/img/structure/B2643341.png)
![2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2643343.png)
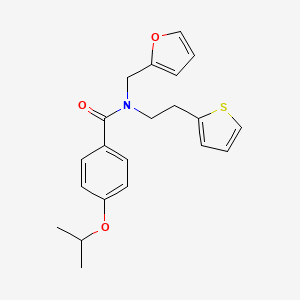
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2643345.png)
